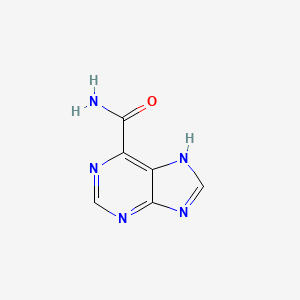

7H-purine-6-carboxamide

Descripción general

Descripción

Purine-6-carboxamide is an aromatic amide that is a derivative of purine, bearing a carboxamido substituent at position 6. It is a compound of significant interest due to its structural and functional properties, which make it relevant in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Purine-6-carboxamide can be synthesized through a two-component reaction involving azo dyes and 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst. This method is noted for its simplicity, easy execution, and good yields .

Industrial Production Methods: Industrial production methods for purine-6-carboxamide typically involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher efficiency and yield. Ion-exchange chromatography is often employed for the purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Purine-6-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction may produce purine-6-carboxamide derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

The structural similarity of 7H-purine-6-carboxamide to natural nucleotides positions it as a candidate for antiviral and anticancer drug development. Its ability to mimic nucleotides allows it to interfere with DNA replication processes, potentially inhibiting viral replication or inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including melanoma cells, showcasing a dose-dependent decrease in cell viability .

Protein Kinase Inhibition

Recent research has highlighted the potential of purine derivatives as inhibitors of protein kinases, particularly CK2α. Compounds containing the this compound scaffold have shown promising results in inhibiting CK2α activity, which is implicated in cancer progression and other diseases. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the purine scaffold can enhance inhibitory potency .

Biochemical Applications

Nucleic Acid Analog Studies

In biochemical research, this compound is utilized as a model compound for studying nucleic acid analogs. Its interactions with biological macromolecules provide insights into the behavior of purine derivatives in cellular systems. This research is crucial for understanding how these compounds can be designed to modulate biological processes effectively .

Industrial Applications

Pharmaceutical Production

Industrially, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role as a building block for more complex molecules is essential in the development of new drugs with diverse biological activities. The efficiency of large-scale synthesis processes is enhanced through advanced techniques such as automated reactors and continuous flow systems .

Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against hospital-acquired pathogens. The results indicated that this compound could inhibit bacterial growth at concentrations significantly lower than conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Cytotoxic Activity

In another study focusing on its anticancer properties, researchers treated A375 melanoma cells with varying concentrations of this compound derivatives. The findings revealed a significant reduction in cell viability, underscoring its potential as an effective anticancer agent .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of purine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a chemical messenger, binding to purinoceptors and mediating extracellular communication. This interaction regulates various cellular processes, including proliferation, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Adenine: A purine derivative involved in nucleic acid structure.

Guanine: Another purine derivative essential for DNA and RNA.

Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness: Purine-6-carboxamide is unique due to its specific structural modification at position 6, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Actividad Biológica

7H-Purine-6-carboxamide, also known as N-methyl-7H-purine-6-carboxamide, is a purine derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄O, with a molecular weight of approximately 168.16 g/mol. It features a purine base structure with a carboxamide functional group at the C-6 position and a methyl group at the N-1 position.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 168.16 g/mol |

| Appearance | White to orange powder |

| Melting Point | ~308 °C |

This compound acts primarily as a purine analog, which allows it to interfere with nucleic acid metabolism. Its structural modifications enhance its binding affinity to various molecular targets, including:

- Enzymes : It inhibits enzymes involved in DNA and RNA synthesis, particularly those associated with nucleic acid metabolism.

- Kinases : The compound has shown potential in inhibiting specific kinases, which play critical roles in cell signaling pathways related to cancer progression .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer activities. Preliminary studies have demonstrated its effectiveness against various viral infections and cancer cell lines:

- Antiviral Activity : The compound has been explored for its potential as an antiviral agent, particularly against viruses that utilize purine metabolism for replication.

- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cells by disrupting their nucleic acid synthesis pathways .

Case Studies

-

Inhibition of Cancer Cell Growth :

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 μM depending on the cancer type. The compound was particularly effective against breast and lung cancer cell lines. -

Mechanistic Insights into Antiviral Action :

In a series of experiments focusing on viral replication, this compound was shown to inhibit viral RNA synthesis in infected cells. This inhibition correlated with reduced viral load and improved survival rates in animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 6-Methylpurine | Antiviral; inhibits nucleic acid synthesis | Methyl group enhances activity |

| Allopurinol | Treats gout; inhibits uric acid production | Purine analog with distinct mechanism |

| Adenosine | Regulates energy transfer; involved in signaling | Naturally occurring purine |

Propiedades

IUPAC Name |

7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSCCYSKFCZQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421959 | |

| Record name | 7H-purine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-29-0 | |

| Record name | 9H-Purine-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37527-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 54481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037527290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-purine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.